Product packaging for Dicyclohexyl adipate(Cat. No.:CAS No. 849-99-0)

Dicyclohexyl adipate

Cat. No.: B1665534
CAS No.: 849-99-0
M. Wt: 310.4 g/mol
InChI Key: UTGUHFOMNVLJSL-UHFFFAOYSA-N
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Description

Contextualizing Dicyclohexyl Adipate (B1204190) within Ester Chemistry and Polymer Science

In the realm of ester chemistry, dicyclohexyl adipate is synthesized primarily through the direct esterification of adipic acid and cyclohexanol (B46403). researchgate.net This reaction typically requires an acid catalyst and heat. researchgate.net Research into synthesis has evolved to include more efficient and environmentally conscious methods. For example, studies on related adipate esters have explored enzymatic catalysis, such as using Candida antarctica lipase (B570770) B, which can achieve nearly 100% yield under mild conditions. mdpi.comsemanticscholar.org Another advanced approach involves using acidic ionic liquids as both catalyst and solvent, which allows for high yields (up to 99%) at moderate temperatures (70-80°C) and facilitates easy product separation. mdpi.comsemanticscholar.org

Table 2: Comparative Synthesis Methods for Adipate Plasticizers

Method Catalyst/System Conditions Yield Key Advantage Reference
Direct Esterification Acid Catalyst Heat 85-95% Established industrial method mdpi.com
Enzymatic Esterification Candida Antarctica lipase B 50°C, reduced pressure ~100% High yield, mild conditions mdpi.comsemanticscholar.org
Ionic Liquid Catalysis Acidic Ionic Liquids 70-80°C >99% High yield, catalyst recycling mdpi.comsemanticscholar.org
Phase-Transfer Catalysis Methyl trioctyl ammonium (B1175870) chloride 80-90°C 90-95% Overcomes phase limitations researchgate.net

Within polymer science, this compound's primary role is that of a plasticizer, an additive used to increase the flexibility and durability of brittle polymers like polyvinyl chloride (PVC). researchgate.netspecialchem.com The molecular structure of adipate plasticizers, characterized by a linear molecule, imparts excellent flexibility at low temperatures and results in lower viscosity compared to phthalate (B1215562) plasticizers. mdpi.complasticisers.org The two bulky cyclohexyl groups in this compound influence its compatibility and performance within the polymer matrix. While adipates, in general, enhance low-temperature properties, they can be more volatile and have higher migration rates compared to some phthalates. specialchem.com Consequently, they are often blended with other plasticizers to achieve an optimal balance of properties in the final product. specialchem.com

Evolution of Research Perspectives on this compound Applications

The research focus on this compound and its chemical relatives has shifted significantly over time. Initially valued as a standard plasticizer, recent research has been heavily influenced by the global effort to find safer, non-phthalate alternatives for sensitive applications. researchgate.net Phthalates like di(2-ethylhexyl) phthalate (DEHP) have faced increased scrutiny, driving investigation into adipates, citrates, and other compounds. researchgate.net

Contemporary research now extends beyond basic performance to include detailed studies on:

Advanced PVC Formulations: Investigating the efficiency and compatibility of adipates in highly filled or specialized PVC plastisols, where they can improve fusion characteristics and reduce viscosity. google.com

Biodegradation and Environmental Fate: Unlike phthalates, adipate esters are known to be more readily involved in the metabolic processes of various microorganisms, which can lead to the formation of water-soluble acidic products and accelerate material decomposition. mdpi.comnih.gov Research explores the specific degradation pathways, which typically involve the sequential hydrolysis of the ester bonds. nih.gov

Migration Studies: A significant area of research is the quantification of plasticizer migration from packaging materials into foodstuffs. Validated analytical methods, such as gas chromatography, are used to determine the migration levels of compounds like DEHA (a close relative of this compound) to ensure compliance with regulatory limits. researchgate.net

Tribological Properties: The physical properties of this compound, such as its viscosity, make it a candidate for use in lubricants and other industrial fluids, prompting research into its performance under friction and wear. mdpi.com

This evolution reflects a broader trend in materials science toward developing high-performance, sustainable, and environmentally benign chemical products. The ongoing research ensures that compounds like this compound are thoroughly characterized not just for their primary function but for their entire lifecycle impact.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H30O4 B1665534 Dicyclohexyl adipate CAS No. 849-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dicyclohexyl hexanedioate
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InChI

InChI=1S/C18H30O4/c19-17(21-15-9-3-1-4-10-15)13-7-8-14-18(20)22-16-11-5-2-6-12-16/h15-16H,1-14H2
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InChI Key

UTGUHFOMNVLJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CCC(CC1)OC(=O)CCCCC(=O)OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H30O4
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DSSTOX Substance ID

DTXSID8061212
Record name Dicyclohexyl adipate
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Molecular Weight

310.4 g/mol
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CAS No.

849-99-0
Record name 1,6-Dicyclohexyl hexanedioate
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Record name Adipic acid dicyclohexyl ester
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Record name Hexanedioic acid, 1,6-dicyclohexyl ester
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Record name Dicyclohexyl adipate
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Synthetic Methodologies and Reaction Kinetics of Dicyclohexyl Adipate

Direct Esterification Routes to Dicyclohexyl Adipate (B1204190)

Direct esterification, the reaction between adipic acid and cyclohexanol (B46403), stands as a fundamental and widely employed method for synthesizing dicyclohexyl adipate. This equilibrium-driven reaction necessitates the removal of water to shift the equilibrium towards the product side, thereby maximizing the yield.

Catalyst Systems in Direct Esterification Processes

A variety of catalyst systems have been explored to enhance the rate and efficiency of the direct esterification of adipic acid with cyclohexanol. These catalysts can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous Catalysts: Conventional acid catalysts such as sulfuric acid and p-toluenesulfonic acid (p-TSA) have been traditionally used. taylorandfrancis.comajgreenchem.com p-TSA, an organic-soluble strong acid, is effective in protonating the carbonyl group of adipic acid, making it more susceptible to nucleophilic attack by cyclohexanol. taylorandfrancis.comwikipedia.org The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. masterorganicchemistry.com

Heterogeneous Catalysts: To overcome the challenges associated with the separation and corrosion of homogeneous catalysts, significant research has focused on solid acid catalysts. These include:

Titanium-based catalysts: Tetrabutyl titanate is a notable example of a Lewis acid catalyst used in esterification. researchgate.net

Sulfated Zirconia: These materials exhibit strong acidity and can effectively catalyze the esterification reaction.

Ion-exchange resins: Resins like Amberlyst 15, a sulfonated polystyrene-divinylbenzene copolymer, have been shown to be effective catalysts for the esterification of adipic acid with alcohols. sphinxsai.com

p-TSA supported on activated carbon: This immobilized catalyst combines the catalytic activity of p-TSA with the benefits of a heterogeneous system, allowing for easier separation and potential recycling. researchgate.net

The performance of various catalyst systems in the synthesis of adipate esters is often evaluated based on the conversion of the limiting reactant and the selectivity towards the desired diester.

Catalyst SystemReactantsTemperature (°C)Yield/ConversionReference
p-Toluenesulfonic acidAdipic acid, Cyclohexanol-- taylorandfrancis.comajgreenchem.com
Tetrabutyl titanateAdipic acid, Ethylene glycol130-160- researchgate.net
Amberlyst 15Adipic acid, Methanol (B129727)40-60>90% conversion sphinxsai.com
p-TSA/Activated CarbonThiodiglycol, Carboxylic acids-Good yields researchgate.net

Optimization of Reaction Parameters for this compound Yield and Selectivity

The yield and selectivity of this compound in direct esterification are significantly influenced by several reaction parameters. Optimization of these parameters is crucial for developing an efficient and economical process.

Temperature: Increasing the reaction temperature generally enhances the reaction rate. However, excessively high temperatures can lead to side reactions such as the dehydration of cyclohexanol to cyclohexene. For the synthesis of various adipate esters, temperatures in the range of 130-180°C are commonly employed. google.com

Reactant Molar Ratio: Employing an excess of one reactant, typically the alcohol, can shift the equilibrium towards the formation of the ester. For the synthesis of dimethyl adipate, alcohol to acid molar ratios of 10:1 to 20:1 have been investigated. sphinxsai.com

Catalyst Loading: The concentration of the catalyst plays a vital role in the reaction kinetics. For instance, in the synthesis of dimethyl adipate using Amberlyst 15, catalyst loadings of 5-10% by weight were tested. sphinxsai.com

Water Removal: Continuous removal of water, a byproduct of the reaction, is essential to drive the equilibrium towards the product side. This is often achieved through azeotropic distillation using a suitable solvent like toluene (B28343) or by applying a vacuum.

The optimization of these parameters is often conducted using statistical methods like Response Surface Methodology (RSM) to identify the conditions that maximize the yield of this compound.

ParameterRange/ValueEffect on Yield/SelectivityReference
Temperature130-180 °CIncreases reaction rate, but high temperatures can cause side reactions. google.com
Reactant Molar RatioExcess alcohol (e.g., 10:1 to 20:1)Shifts equilibrium towards product formation. sphinxsai.com
Catalyst Loading5-10 wt% (for Amberlyst 15)Increases reaction rate. sphinxsai.com
Water RemovalContinuousDrives the equilibrium to maximize yield.

Transesterification Processes for this compound Synthesis

Transesterification offers an alternative route to this compound, typically involving the reaction of a dialkyl adipate (like dimethyl adipate) with cyclohexanol in the presence of a catalyst. This method can be advantageous when the starting dialkyl adipate is readily available.

Mechanistic Insights into Transesterification Pathways

The mechanism of transesterification can proceed under either acidic or basic catalysis.

Acid-Catalyzed Transesterification: Similar to direct esterification, the reaction begins with the protonation of the carbonyl oxygen of the starting ester, which enhances its electrophilicity. The incoming alcohol (cyclohexanol) then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the original alcohol (e.g., methanol) yield the desired this compound. masterorganicchemistry.com

Base-Catalyzed Transesterification: In this pathway, a strong base (e.g., sodium methoxide) deprotonates the incoming alcohol (cyclohexanol) to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. The elimination of the original alkoxide regenerates the catalyst and produces the final ester.

The synthesis of diethyl carbonate from dimethyl carbonate and ethanol (B145695) provides a well-studied example of a consecutive transesterification reaction, which involves the formation of an intermediate mixed ester. researchgate.net A similar pathway can be envisioned for the synthesis of this compound from dimethyl adipate.

Comparative Analysis of Transesterification Efficiency with Other Esterification Methods

The choice between direct esterification and transesterification for the synthesis of this compound depends on several factors, including the availability and cost of raw materials, reaction conditions, and catalyst efficiency.

Direct esterification often requires higher temperatures and the continuous removal of water to achieve high conversions. Transesterification, on the other hand, can sometimes be carried out under milder conditions, but the equilibrium must still be shifted, often by removing the more volatile alcohol byproduct.

Advanced Catalytic Approaches in this compound Production

Recent research has focused on developing more sustainable and efficient catalytic systems for ester synthesis, which are also applicable to the production of this compound.

Enzymatic Catalysis: Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have emerged as highly effective biocatalysts for esterification reactions. researchgate.net The enzymatic synthesis of various adipate esters has been demonstrated with high yields under mild reaction conditions. researchgate.netresearchgate.net For the synthesis of diethylhexyl adipate, a 100% conversion was achieved in 3 hours at 50°C using Novozym 435 (an immobilized form of CALB). researchgate.net This approach offers high selectivity and avoids the use of harsh chemicals and high temperatures.

Ionic Liquids: Ionic liquids (ILs), particularly dicationic ionic liquids, are being explored as both catalysts and solvents for esterification reactions. uniroma1.itresearchgate.netsemanticscholar.org They can act as efficient Brønsted or Lewis acids and can facilitate the separation of the product. Research on the synthesis of dialkyl adipates using Brønsted acidic ionic liquids has shown high yields (99%) and selectivities (>99%) under mild conditions (70–80 °C). nih.gov The reusability of these catalysts has also been demonstrated, making them a promising green alternative. nih.govresearchgate.net

Heterogeneous Catalysts: The development of robust and recyclable heterogeneous catalysts is a key area of research. mdpi.comrsc.orgmdpi.com Solid acid catalysts, such as metal-organic frameworks (MOFs) and supported heteropoly acids, offer high surface area and tunable acidity, leading to enhanced catalytic activity. For instance, a di-n-butyl adipate was synthesized with a 99.9% yield in the presence of a MOF catalyst. semanticscholar.org The ease of separation and potential for reuse make these catalysts economically and environmentally attractive for the industrial production of this compound.

Role of Phase-Transfer Catalysis in this compound Esterification

Phase-transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis, offering mild reaction conditions, high yields, and enhanced selectivity. documentsdelivered.com In the context of esterification, PTC facilitates the reaction between two immiscible reactants by transporting one reactant, typically as an ion pair, across the phase boundary into the other phase where the reaction occurs. documentsdelivered.comscience24.com

While direct studies on the PTC-mediated synthesis of this compound are limited in the available literature, significant insights can be drawn from the reverse reaction—the alkaline hydrolysis of this compound. Research into this hydrolysis under PTC conditions has identified effective catalysts and optimal reaction parameters. For instance, methyl trioctyl ammonium (B1175870) chloride (TOMAC, also known as Aliquat-336) has been shown to be an effective phase-transfer catalyst. angolaonline.netresearchgate.net In the hydrolysis of this compound, a conversion of 90-95% can be achieved within 90-120 minutes at temperatures of 80-90°C using a TOMAC concentration of 0.015-0.02 mol/L. angolaonline.netresearchgate.net

The general mechanism for PTC in the esterification of a dicarboxylic acid like adipic acid involves the formation of an active ion pair between the phase-transfer catalyst cation and the carboxylate anion. documentsdelivered.com This ion pair is then transferred from the aqueous phase to the organic phase containing the alcohol, where the esterification takes place. documentsdelivered.com For sterically hindered esters like this compound, PTC can be particularly advantageous by overcoming the spatial restrictions that can limit reaction rates with conventional methods. documentsdelivered.comscience24.com

The choice of the phase-transfer catalyst is crucial. Quaternary ammonium salts, such as tetrabutylammonium (B224687) chloride (TBAC) and tetrabutylammonium bromide (TBAB), are commonly employed. mdpi.com The selection between different catalysts can depend on factors such as the potential for catalyst poisoning by certain anions. mdpi.com

Heterogeneous vs. Homogeneous Catalysis in this compound Synthesis

The synthesis of this compound can be catalyzed by both homogeneous and heterogeneous systems, each presenting a distinct set of advantages and disadvantages.

Homogeneous Catalysis involves a catalyst that is in the same phase as the reactants, typically a liquid phase for esterification reactions. researchgate.netscielo.br

Advantages: Homogeneous catalysts often exhibit high activity and selectivity due to the well-defined nature of their active sites and the absence of mass transfer limitations. science24.comscielo.br This can lead to faster reaction rates at lower temperatures. scielo.br

Disadvantages: The primary drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which can be a costly and energy-intensive process. science24.comscielo.br This also complicates catalyst recycling. scielo.br Furthermore, some homogeneous catalysts, such as strong mineral acids, can be corrosive to equipment. nih.gov

Heterogeneous Catalysis utilizes a catalyst that is in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture. scielo.br

Advantages: The main advantage of heterogeneous catalysts is the ease of separation from the product mixture, often through simple filtration. science24.comscielo.br This facilitates catalyst recycling and reduces operational costs. scielo.br They are also generally less corrosive and can possess high thermal stability. scielo.br

Disadvantages: Heterogeneous catalysts may suffer from lower activity and selectivity compared to their homogeneous counterparts due to mass transfer limitations and a less uniform distribution of active sites. science24.comscielo.br Diffusion of reactants into the catalyst pores can sometimes be a rate-limiting step. nih.gov

The following table provides a general comparison of the two catalytic systems:

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Phase Same phase as reactantsDifferent phase from reactants
Activity/Selectivity Often highCan be lower due to mass transfer limitations
Catalyst Separation Difficult and costlyEasy (e.g., filtration)
Catalyst Recycling Often difficult and expensiveGenerally straightforward
Reaction Conditions Typically milderMay require higher temperatures
Mass Transfer No limitationsCan be a limiting factor
Examples Sulfuric acid, p-toluenesulfonic acidIon-exchange resins, zeolites, metal oxides

In the synthesis of adipate esters, various catalysts have been explored. For instance, in the production of di(2-ethylhexyl) adipate, enzymatic catalysis using immobilized lipase from Candida antarctica (a heterogeneous system) has achieved nearly 100% yield. science24.com For other adipate esters, heterogeneous catalysts like nano-SO42-/TiO2 have also been used effectively. science24.com

Kinetic Studies and Mathematical Modeling of this compound Formation

Understanding the reaction kinetics and developing mathematical models are crucial for the design, optimization, and scale-up of the this compound synthesis process.

Reaction Rate Determinations for this compound Synthesis

The rate of esterification is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. sphinxsai.com Kinetic studies typically involve monitoring the concentration of reactants or products over time to determine the reaction rate constant and the order of the reaction.

While specific kinetic data for the synthesis of this compound is not extensively available in the reviewed literature, studies on the esterification of adipic acid with other alcohols provide valuable insights into the methodologies used. For example, the esterification of adipic acid with methanol using Amberlyst 15 as a catalyst has been studied. sphinxsai.com The reaction was found to follow a pseudo-homogeneous model, and the activation energy was determined to be 14.471 kJ/mol. sphinxsai.com

The following table summarizes kinetic data from a study on the esterification of adipic acid with methanol, illustrating the type of data generated in such studies:

ParameterConditionsObservationReference
Temperature 313 K, 323 K, 333 KReaction rate increases with temperature. sphinxsai.com
Alcohol/Acid Ratio 10:1, 15:1, 20:1Conversion increases with the ratio, with an optimum around 15:1. sphinxsai.com
Catalyst Loading 5%, 7%, 10% (w/w)Reaction rate increases with catalyst loading. sphinxsai.com
Activation Energy -14.471 kJ/mol sphinxsai.com

The esterification of dicarboxylic acids is a reversible, second-order reaction. mdpi.com The rate is significantly affected by the concentrations of both the carboxylic acid and the alcohol. mdpi.com

Modeling Approaches for this compound Process Optimization

Mathematical modeling is a powerful tool for optimizing chemical processes, allowing for the simulation of reaction behavior under various conditions to identify optimal operating parameters. scielo.brresearchgate.net For the synthesis of this compound, modeling can help in maximizing yield, minimizing reaction time, and reducing energy consumption.

Various modeling approaches can be employed. For esterification reactions, pseudo-homogeneous models are often used, especially when a solid catalyst is finely dispersed in a liquid phase, effectively behaving as a single phase. sphinxsai.com For more complex systems, such as those involving phase-transfer catalysis, models need to account for mass transfer between phases in addition to the chemical reaction kinetics. researchgate.net

Process simulators like Aspen HYSYS or Aspen Plus are commonly used to develop and solve these models. scielo.br These software packages can incorporate thermodynamic models and kinetic equations to simulate the entire process, from reaction to separation and purification. The optimization algorithms within these simulators can then be used to find the best operating conditions based on defined objective functions, such as maximizing profit or minimizing environmental impact. scielo.brresearchgate.net

The development of a robust mathematical model for this compound synthesis would require experimental data on reaction kinetics under different conditions. This model would typically consist of a set of differential equations describing the change in concentration of each species over time. By fitting the model to experimental data, kinetic parameters such as reaction rate constants and activation energies can be determined. scielo.brresearchgate.net

Chemical Reactivity and Degradation Mechanisms of Dicyclohexyl Adipate

Hydrolytic Pathways of Dicyclohexyl Adipate (B1204190)

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a primary degradation pathway for dicyclohexyl adipate. This process involves the cleavage of the ester bonds, yielding adipic acid and cyclohexanol (B46403). The rate and mechanism of this reaction are highly dependent on the pH of the surrounding medium, with catalysis occurring under both acidic and alkaline conditions.

Acid-Catalyzed Hydrolysis Investigations of this compound

The synthesis of this compound is often achieved through the direct esterification of adipic acid with cyclohexanol, a reaction that is typically catalyzed by an acid and involves heating to facilitate the formation of the ester bond. smolecule.com The acid-catalyzed hydrolysis of this compound is the reverse of this process.

Alkaline Hydrolysis Kinetics and Mechanistic Elucidation of this compound

The hydrolysis of this compound is significantly accelerated under alkaline conditions. smolecule.com In this pathway, a hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the cyclohexyloxide anion and forming adipic acid, which is subsequently deprotonated in the basic medium to form an adipate salt. The final products upon workup are adipic acid and cyclohexanol. smolecule.com

Kinetic studies have been conducted on the alkaline hydrolysis of this compound, which is noted as a sterically hindered ester. researchgate.net Research has focused on determining the kinetic characteristics and developing mathematical models to describe the reaction, particularly under phase-transfer catalysis (PTC) conditions. researchgate.net The use of a phase-transfer catalyst is crucial because this compound is an organic compound with low water solubility, while the hydroxide nucleophile resides in the aqueous phase. The catalyst facilitates the transfer of the reactant across the phase boundary, enhancing the reaction rate.

The alkaline hydrolysis of esters is generally understood to follow second-order kinetics, being first-order with respect to both the ester concentration and the hydroxide ion concentration. chemrxiv.org For related adipate esters like bis(2-ethylhexyl) adipate (DEHA), a base-catalyzed second-order hydrolysis rate constant has been estimated, providing insight into the reactivity of this class of compounds. nih.gov

Influence of Reaction Conditions on this compound Hydrolysis Rate

Several reaction conditions significantly influence the rate of this compound hydrolysis.

pH: As with other esters, the hydrolysis rate of this compound is highly pH-dependent. The rate is slowest in the neutral pH range and increases under both acidic and alkaline conditions. chemrxiv.org In highly alkaline environments (e.g., pH 13), the hydrolysis can be a major degradation pathway. chemrxiv.org

Temperature: Increasing the reaction temperature generally increases the rate of hydrolysis, as it provides the necessary activation energy for the reaction to proceed. Studies on the alkaline hydrolysis of this compound have been conducted at elevated temperatures of 80-90°C to achieve significant conversion in a reasonable timeframe. researchgate.net

Catalyst: The presence and type of catalyst are critical. In alkaline hydrolysis, the use of a phase-transfer catalyst, such as methyl trioctyl ammonium (B1175870) chloride (also known as Aliquat 336), has been shown to be effective. researchgate.net Research has demonstrated that in the presence of 0.015-0.02 mol/L of this catalyst at 80-90°C, a 90-95% conversion of this compound can be achieved within 90-120 minutes. researchgate.net

ParameterConditionEffect on HydrolysisSource
pH Alkaline (e.g., pH 13)Significantly accelerates hydrolysis rate chemrxiv.org
Temperature 80-90°C (Alkaline)Increases reaction rate, enabling high conversion researchgate.net
Catalyst 0.015-0.02 mol/L TOMAC (Alkaline)Facilitates phase-transfer, achieving 90-95% conversion in 90-120 min researchgate.net

Other Transformational Reactions of this compound

Besides hydrolysis, this compound can undergo other chemical transformations that lead to its degradation or conversion into different chemical species.

Transesterification Reactivity of this compound in Diverse Media

This compound can participate in transesterification reactions. smolecule.com This process involves the exchange of one of its cyclohexanol groups with another alcohol. The reaction is typically carried out in the presence of an acid or base catalyst. smolecule.comresearchgate.net Transesterification is an equilibrium-driven reaction, and the outcome can be controlled by using a large excess of the reactant alcohol or by removing one of the products from the reaction mixture. This reactivity is a key aspect of ester chemistry and allows for the synthesis of different adipate esters from this compound. smolecule.com

Oxidative Degradation Studies of this compound

While specific oxidative degradation studies on this compound are not extensively detailed in the provided search results, information on related adipates and general ester reactivity suggests potential pathways. Adipate esters can react with strong oxidants, which poses a fire hazard. inchem.org

For the related compound bis(2-ethylhexyl) adipate (DEHA), degradation can occur through reactions with photochemically-produced hydroxyl radicals in the atmosphere. nih.govcpsc.gov This suggests that this compound may also be susceptible to atmospheric oxidation. Furthermore, when heated to decomposition, adipate esters can emit acrid smoke and irritating fumes, indicating thermal decomposition and oxidation at high temperatures. nih.gov There is also evidence that the metabolism of some adipates can lead to oxidative damage to DNA, pointing to the formation of reactive oxygen species during their breakdown. nih.gov

Environmental Degradation Mechanisms of this compound

This compound, a diester of adipic acid and cyclohexanol, can undergo degradation in the environment through both biological and non-biological processes. The primary mechanisms include biodegradation by microorganisms, hydrolysis, and to a lesser extent, photodegradation and oxidation.

Biodegradation Pathways of this compound in Natural Systems

The biodegradation of this compound in natural systems is anticipated to proceed primarily through enzymatic hydrolysis, a common pathway for ester-containing compounds. While specific studies on the biodegradation of this compound are limited, the degradation of structurally similar compounds, such as other adipate esters and dicyclohexyl phthalate (B1215562), provides insight into the likely metabolic pathways.

The initial step in the biodegradation of this compound is the cleavage of the ester bonds by hydrolase enzymes, particularly lipases and esterases, which are ubiquitous in soil and aquatic environments. This enzymatic hydrolysis results in the formation of mono-dicyclohexyl adipate, cyclohexanol, and adipic acid.

A proposed general pathway for the aerobic biodegradation of this compound is as follows:

Initial Hydrolysis: Extracellular enzymes secreted by microorganisms attack the ester linkages of the this compound molecule.

Formation of Intermediates: This initial hydrolysis yields cyclohexanol and adipic acid, as well as the intermediate monoester, mono-dicyclohexyl adipate.

Further Degradation: The resulting cyclohexanol and adipic acid can be further utilized by a variety of microorganisms as carbon and energy sources. Cyclohexanol can be oxidized to cyclohexanone (B45756), which then undergoes ring cleavage. Adipic acid is a readily biodegradable dicarboxylic acid that can be metabolized through the β-oxidation pathway.

Studies on analogous compounds support this proposed pathway. For instance, the biodegradation of di(2-ethylhexyl) adipate (DEHA) is known to be initiated by hydrolysis to 2-ethylhexanol and adipic acid. Similarly, research on dicyclohexyl phthalate (DCHP) has shown that it can be degraded by bacteria such as Enterobacter spp. nih.gov. The degradation of DCHP by Enterobacter spp. YC-IL1 was observed to be 50.69% after 7 days of incubation, suggesting that the cyclohexyl moiety does not entirely prevent microbial attack nih.gov.

Fungal species are also expected to play a role in the degradation of this compound. Fungi, such as those from the genera Aspergillus and Fusarium, are known to produce a wide range of extracellular enzymes capable of degrading complex organic molecules, including polyesters. For example, Aspergillus flavus has been shown to efficiently mineralize dibutyl phthalate, another diester plasticizer nih.gov. Fungal degradation of poly(butylene adipate-co-terephthalate) (PBAT) has been observed to proceed via cleavage of ester bonds, leading to the formation of adipic acid and terephthalic acid epa.gov.

The table below summarizes the potential microorganisms and enzymes involved in the degradation of this compound, based on studies of similar compounds.

Table 1: Potential Microorganisms and Enzymes in this compound Biodegradation

Microorganism Type Example Genera Key Enzymes Potential Role in Degradation
Bacteria Enterobacter, Pseudomonas, Rhodococcus Lipases, Esterases Hydrolysis of ester bonds
Fungi Aspergillus, Fusarium, Trichoderma Lipases, Cutinases Extracellular degradation of the polymer

Performance Enhancement and Functionalization in Polymer Science and Materials Engineering

Dicyclohexyl Adipate (B1204190) as a Polymeric Plasticizer

Dicyclohexyl adipate, an ester of adipic acid and cyclohexanol (B46403), serves as a functional plasticizer in various polymer systems. Its molecular structure allows it to integrate between polymer chains, modifying their physical and mechanical properties.

Impact on Thermomechanical Properties of Polymer Matrices (e.g., Polyvinyl Chloride)

When incorporated into polymer matrices like Polyvinyl Chloride (PVC), this compound influences the material's response to thermal and mechanical stresses. Esters of cyclohexane (B81311) dicarboxylic acids, prepared through the hydrogenation of corresponding phthalates, have been shown to improve the low-temperature performance of PVC. google.com The presence of the plasticizer molecules disrupts the strong interchain interactions in polymers like PVC, which are typically rigid and brittle at room temperature due to their polar character and strong intermolecular forces. digitellinc.com This disruption lowers the glass transition temperature (Tg) of the polymer, extending its flexibility to colder environments. The thermal stability of films plasticized with polyester-based additives can be higher than those containing low molecular weight plasticizers, and this stabilizing effect often increases with the concentration of the plasticizer. diva-portal.org

Modifying Flexibility, Durability, and Impact Resistance of Polymers

A primary function of plasticizers is to enhance the flexibility and ductility of polymers. specialchem.com this compound, by embedding itself between PVC chains, increases the free volume and allows the chains to move more freely, transforming the rigid polymer into a more pliable material. This increased flexibility is crucial for applications requiring the material to bend without breaking. specialchem.com

Impact modifiers are additives that improve the toughness and durability of plastics. specialchem.com Plasticizers like this compound contribute to impact resistance by allowing the material to absorb energy and deform plastically upon impact, rather than fracturing. specialchem.com The long, flexible chains of the adipate molecule help to dissipate impact energy. specialchem.com This enhancement in durability makes the plasticized polymer suitable for a wider range of applications, including those subjected to repeated stress or harsh conditions. specialchem.com

Table 1: Effect of Adipate Plasticizers on Mechanical Properties of PVC (Illustrative data based on typical plasticizer performance)

Property Unplasticized PVC PVC with Adipate Plasticizer
Tensile Strength High Reduced
Elongation at Break Low Significantly Increased
Hardness (Shore) High Reduced
Low-Temperature Flexibility Poor Improved

| Impact Strength | Low | Increased |

Evaluation of Thermal Stability and Volatility in Polymer Systems

The performance of a plasticizer is also defined by its permanence within the polymer matrix, which relates to its thermal stability and volatility. Esters used as plasticizers should ideally exhibit low volatility to prevent their migration out of the polymer over time, which would lead to embrittlement. Compared to some low molecular weight plasticizers, polymeric or higher molecular weight esters can offer improved thermal stability. diva-portal.org Esters like this compound are generally less volatile than some traditional phthalates, contributing to the longevity of the plasticized product. The selection of an appropriate extraction solvent and temperature is critical when analyzing plasticizer content, as these parameters are highly interconnected. researchgate.net

Rheological Behavior and Gelling Properties in Plastisol Formulations

In plastisol formulations—dispersions of PVC resin in a liquid plasticizer—the rheological properties are critical for processing. Esters of cyclohexane dicarboxylic acids have been found to act as viscosity depressants. google.com This means they can lower the initial viscosity of the plastisol, which is advantageous for coating, dipping, and molding applications. The lower viscosity improves the flow characteristics of the formulation, ensuring even application and filling of molds. google.com The gelling process, where the plastisol is heated to fuse the PVC particles and plasticizer into a solid, homogeneous material, is also influenced by the plasticizer type. The specific chemical structure of this compound affects the solvation of PVC particles and the temperature at which gelation and fusion occur.

This compound in Advanced Lubricant Formulations

Esters are widely recognized for their beneficial properties in lubricant formulations, offering good lubricity, high viscosity index, low volatility, and high thermal stability. mdpi.com

Tribological Performance Characterization of this compound-based Lubricants

The tribological performance of a lubricant relates to its ability to reduce friction and wear between moving surfaces. Esters, including adipates, are valued for these characteristics. While specific data on this compound is limited in the provided search results, the performance of similar esters, such as dibutyl adipate and di(2-ethylhexyl) adipate, provides insight. For instance, studies on other ester lubricants have shown significant reductions in friction coefficients and wear scar diameters when used as additives. mdpi.com The addition of esters to base oils like polyalphaolefins (PAOs) can result in synergistic effects, reducing the wear rate by as much as 75% and the traction coefficient by 20% to 50%. mdpi.com

The polarity of ester molecules promotes their adsorption onto metal surfaces, creating a protective film that prevents direct metal-to-metal contact. This boundary lubrication is crucial under high-load conditions. Research on a military jet kerosene (B1165875) showed that small concentrations of dibutyl adipate did not significantly alter the wear scar diameter of the base fuel, indicating that performance can be highly dependent on the specific formulation and concentration. researchgate.net However, the general class of ester lubricants is known for enhancing the tribological properties of base oils, leading to improved energy efficiency and mechanical durability in machinery. mdpi.comnih.gov

Table 2: Tribological Performance of Ester-Containing Lubricants (Illustrative data based on findings for various ester additives)

Lubricant Formulation Mean Friction Coefficient Wear Scar Diameter (mm) Wear Volume Reduction
Base Oil (PETH) 0.180 0.49 N/A

| PETH + Ester Additive | 0.110 | 0.31 | Up to 81.46% |

Data derived from a study on a specific bi-functional ionic liquid with an ester component. mdpi.com

Stability and Compatibility of this compound in Industrial Fluids

This compound, an ester of adipic acid and cyclohexanol, exhibits notable properties that make it a valuable component in various industrial applications, particularly as a plasticizer and a constituent of industrial fluids. smolecule.com Its chemical structure contributes to superior thermal stability and low volatility, which are critical attributes for materials subjected to high-temperature processing or operating conditions. smolecule.com

The thermal performance of this compound is reportedly superior to that of other common plasticizers like diethyl phthalate (B1215562) and butyl benzyl (B1604629) phthalate, rendering it more suitable for high-temperature applications where resistance to degradation is paramount. smolecule.com This stability ensures that the fluid maintains its essential properties over a longer service life, reducing the frequency of replacement and potential equipment damage. Research into its tribological properties (friction, wear, and lubrication) is ongoing to fully understand its effectiveness in lubricant formulations. smolecule.com

In addition to its use as a plasticizer, this compound is formulated into lubricants and hydraulic fluids. smolecule.comnih.gov Its compatibility with other components in these complex mixtures is crucial for preventing phase separation, deposit formation, or adverse chemical reactions. The selection of materials for systems handling such fluids must account for chemical compatibility to ensure operational integrity. General guidelines suggest that compatibility can be affected by temperature, with higher temperatures potentially accelerating reactions between the fluid and system components. graco.com

Table 1: Comparative Properties of this compound and Other Plasticizers

PropertyThis compoundDiethyl PhthalateButyl Benzyl Phthalate
Chemical Formula C₁₈H₃₀O₄ smolecule.comC₁₂H₁₄O₄C₁₉H₂₀O₄
Molecular Weight 310.4 g/mol nih.gov222.2 g/mol 312.4 g/mol
Thermal Stability Superior smolecule.comLowerLower
Volatility Low smolecule.comHigherModerate
Primary Use Plasticizer, Lubricant component smolecule.comPlasticizerPlasticizer

Influence on Polymer Crystallization and Morphology by Adipate-based Compounds

Adipate-based compounds, including esters like this compound, can significantly influence the crystallization behavior and resulting morphology of semicrystalline polymers. By acting as nucleating agents or plasticizers, these additives provide a mechanism to control the polymer's microstructure and, consequently, its macroscopic physical and mechanical properties.

The introduction of a nucleating agent into a polymeric material can accelerate the crystallization rate by decreasing the free energy barrier required for the formation of a critical nucleus. researchgate.net Adipate esters and related compounds have been shown to function as effective nucleating agents for various semicrystalline polymers.

Research has demonstrated that different metal salts of adipic acid can modify the crystallization and melting behavior of isotactic polypropylene (B1209903) (iPP). researchgate.net Specifically, barium adipate (Adi-Ba) and zinc adipate (Adi-Zn) have been identified as highly efficient β-crystal nucleating agents for iPP, while other adipate salts act as α-crystal nucleators. researchgate.net The addition of these compounds typically increases the crystallization peak temperature of the polymer, indicating a faster crystallization rate. researchgate.net

In other polymer systems, adipate-based additives also promote nucleation. For instance:

The incorporation of poly(ethylene adipate) (PEAd) into copolymers of poly(L-lactic acid) (PLLA) and poly(lactic-co-glycolic acid) (PLGA) was found to facilitate crystal nucleation, partly due to a plasticizing effect that increases molecular mobility. mdpi.com

In poly(butylene adipate) (PBA), small organic molecules are known to act as nucleating agents, promoting the formation of α-crystals. researchgate.net

Oligomeric polyesters containing adipates have been evaluated as additives in poly-3-hydroxybutyrate (PHB), where they can influence the rate of crystallization. acs.org Fillers in PHB often act as nucleating agents, leading to a larger number of smaller spherulites. acs.org

Table 2: Nucleating Effects of Adipate-Based Additives on Semicrystalline Polymers

PolymerAdipate-Based AdditiveObserved EffectCrystal Form PromotedReference
Isotactic Polypropylene (iPP)Barium Adipate (Adi-Ba)Increased crystallization temperature; high nucleation efficiencyβ-form researchgate.net
Isotactic Polypropylene (iPP)Zinc Adipate (Adi-Zn)Increased crystallization temperature; high nucleation efficiencyβ-form researchgate.net
PLLA/PLGA CopolymersPoly(ethylene adipate) (PEAd)Facilitated crystal nucleationNot specified mdpi.com
Poly(butylene adipate) (PBA)Small organic moleculesHeterogeneous nucleationα-form researchgate.net
Poly-3-hydroxybutyrate (PHB)Adipate-containing oligoestersInfluenced rate of crystallizationNot specified acs.org

The final morphology and supermolecular structure of a polymer are direct consequences of its crystallization process. Dicyclohexyl ester additives, particularly those that are partially soluble in the polymer melt, can create complex and varied crystalline structures.

A notable example is the effect of dicyclohexyl-terephthalamide, a dicyclohexyl ester derivative, on isotactic polypropylene. researchgate.net As a partially soluble nucleating agent, it dissolves in the iPP melt at high temperatures and recrystallizes upon cooling. researchgate.net This process is complex because the recrystallization of the additive and the formation rates of the polymer's different crystal modifications (α and β) are temperature-dependent. researchgate.net This interplay results in the development of various supermolecular structures, which in turn dictate the material's final properties. researchgate.net

Similarly, N,N'-dicyclohexyl terephthalic dihydrazide, another dicyclohexyl ester derivative, acts as a non-soluble α-nucleating agent in iPP. bme.hu Its presence has a significant effect on the crystalline structure, inducing the formation of a microspherulitic morphology. bme.hu This change in supermolecular structure leads to considerable alterations in mechanical properties, such as an increase in tensile modulus. bme.hu The ability of these dicyclohexyl-based additives to control crystal structure offers an effective pathway to tailor the performance of semicrystalline polymers. researchgate.net

Environmental Occurrence, Distribution, and Fate in Ecochemical Research

Spatiotemporal Distribution of Dicyclohexyl Adipate (B1204190) in Environmental Matrices

Investigations into the environmental distribution of Dicyclohexyl adipate have confirmed its presence in aquatic, terrestrial, and atmospheric systems. The occurrence of DCHA in these matrices is indicative of its release from manufactured goods and subsequent environmental partitioning.

The presence of this compound in aquatic systems is a result of its release from various sources, including industrial and municipal wastewater discharges. A comprehensive screening program conducted by the Norwegian Environment Agency in 2021 included the analysis of DCHA in various environmental samples, including wastewater and sludge, indicating its relevance as a potential aquatic pollutant. dfo.no While specific concentration data from this screening is stored in a dedicated database, the inclusion of DCHA points to its expected presence in wastewater effluents. dfo.no Research on the biodegradation of polyurethane materials has also identified this compound as a plasticizer-related compound that can be present in aquatic environments. epdf.pub

Table 1: Documented Occurrence of this compound in Aquatic Systems

MatrixLocation/Study TypeFinding DescriptionSource(s)
Wastewater EffluentNorwayIncluded in a national environmental screening program for emerging contaminants. dfo.no
Sewage SludgeNorwayAnalyzed as part of a national screening program, with results available in the Vannmiljø database. dfo.no
Aquatic EnvironmentBiodegradation StudyIdentified as a plasticizer-related compound in the context of polyurethane degradation. epdf.pub

Once released into the environment, this compound is expected to partition to solid phases like soil and sediment due to its chemical properties. The Norwegian Screening Programme 2021 encompassed the analysis of sediment samples for DCHA, suggesting that terrestrial sinks are a relevant compartment for this compound. dfo.no The program's methodology included the extraction of the compound from sediment and sludge, underscoring the importance of these matrices in its environmental fate. dfo.no Furthermore, a list of chemicals used at the Rocky Flats Plant, a former U.S. nuclear weapons production facility, included this compound, indicating its potential for localized soil and sludge contamination from industrial use. doe.gov

Table 2: Documented Presence of this compound in Terrestrial Systems

MatrixLocation/Study TypeFinding DescriptionSource(s)
SedimentNorwayIncluded in a national environmental screening program. dfo.no
SludgeIndustrial Site (USA)Listed as a chemical used at the Rocky Flats Plant, with potential for sludge presence. doe.gov
SoilGeneralMentioned as a potential contaminant in soil bags from lipid extracts in older literature. publications.gc.ca

The potential for this compound to be present in the atmosphere is an area of active research. The Norwegian Environment Agency's 2021 screening program notably included air monitoring, which is crucial for understanding the atmospheric fate and transport of such compounds. dfo.no While the detailed results are housed in the Vannmiljø database, its inclusion in a comprehensive screening program that analyzes for potential persistent organic pollutants (POPs) highlights its relevance for atmospheric studies. dfo.no Older chemical hazard profiles have noted a general lack of environmental monitoring data for adipate esters, a gap that recent screening programs are beginning to address. epa.govepa.gov

Migration Dynamics of this compound from Polymeric Products

A primary pathway for this compound to enter the environment and come into human contact is through its migration, or leaching, from the polymer products in which it is incorporated.

This compound has been identified as a substance that can migrate from materials used in food packaging and preparation. An untargeted metabolomic analysis of different coffee brewing methods detected this compound specifically in hot brew coffee. fresnostate.edu This finding suggests potential leaching from plastic components of the brewing equipment or from packaging materials when exposed to high temperatures. fresnostate.edu Older Canadian government reports also listed this compound as a component used in plasticized nitrocellulose coatings for foils that could come into contact with fatty foods like cheese. publications.gc.ca Patents for plasticizer compositions have also disclosed the use of this compound in blends intended for food packaging and medical articles, indicating its continued use in this sector. scribd.com

Beyond direct food contact items, this compound is used in a range of other polymeric products from which it can be released. It has been mentioned in the context of plasticizers used in materials such as flooring, wall coverings, and upholstery. scribd.com A study focused on the biodegradation of polyurethane identified this compound as one of several plasticizer-related compounds present in a commercial polyurethane dispersion (Impranil®), which is used in coatings and adhesives. epdf.pub This indicates that the compound is present in various industrial formulations and can be released during the use and degradation of these products.

Environmental Partitioning and Bioavailability Investigations

The environmental partitioning of a chemical compound describes its distribution among various environmental compartments such as air, water, soil, and biota. This behavior is governed by the substance's physicochemical properties, including its water solubility, vapor pressure, and partition coefficients like the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). Bioavailability, or the extent to which a chemical can be taken up by an organism, is intrinsically linked to its partitioning behavior.

For this compound, specific experimental data on its environmental partitioning and bioavailability are limited in publicly accessible scientific literature. Consequently, its environmental behavior is largely inferred from its predicted physicochemical properties, often derived from Quantitative Structure-Property Relationship (QSPR) models. These models use the chemical's structure to estimate its properties and subsequent environmental fate.

Sorption is a critical process that influences the fate and transport of organic chemicals in the environment. It refers to the adhesion of chemicals to solid particles, such as soil and sediment. The primary mechanism for the sorption of non-ionic organic compounds like this compound in soil and sediment is partitioning into soil organic carbon.

The tendency of a chemical to sorb to organic carbon is quantified by the organic carbon-water partition coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to adsorb to soil and sediment, making it less mobile in the environment. For organic compounds, Koc can be estimated from the octanol-water partition coefficient (Kow). epa.gov

Due to a lack of direct experimental data for this compound, its Koc value is estimated using computational models. These models predict a high log Kow for this compound, which in turn suggests a high Koc value. This indicates that this compound is expected to be strongly sorbed to soil organic matter and sediments. nih.gov The strong sorption to solids implies that the compound will be relatively immobile in soil and will tend to partition from the water column to sediment in aquatic environments. ladwp.com

Factors that can influence the sorption of this compound in the environment include the organic carbon content of the soil or sediment, soil and water pH, temperature, and the presence of other organic matter. ecetoc.org

Table 1: Predicted Physicochemical Properties Relevant to Environmental Partitioning of this compound Note: The following data are based on computational model predictions due to the limited availability of experimental values.

PropertyPredicted ValueImplication for Environmental Partitioning
Log Kow (Octanol-Water Partition Coefficient) HighIndicates a high potential for partitioning into organic matter and lipids.
Water Solubility LowLimits its concentration in the aqueous phase, favoring sorption to solids.
Vapor Pressure LowSuggests that volatilization from water and soil surfaces is not a significant transport pathway.
Log Koc (Organic Carbon-Water Partition Coefficient) High (estimated)Strong sorption to soil and sediment, leading to low mobility.

The environmental transport of this compound is expected to be limited due to its predicted physicochemical properties. Its low water solubility and high sorption potential suggest that it will not be readily transported over long distances in water. Instead, it is likely to remain associated with the soil or sediment near the point of release. Similarly, its low vapor pressure indicates that long-range atmospheric transport is not a significant pathway. epa.gov

Bioaccumulation is the process by which a chemical is absorbed by an organism from its surrounding environment, leading to a concentration in the organism that is higher than in the surrounding medium. The potential for a chemical to bioaccumulate is often estimated by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water at steady state. mdpi.com

For hydrophobic compounds like this compound, the BCF is often correlated with the octanol-water partition coefficient (log Kow). A high log Kow suggests a higher potential for bioaccumulation in the fatty tissues of organisms. nih.gov However, the actual bioaccumulation also depends on the organism's ability to metabolize and excrete the substance. Some adipate esters are known to be biodegradable, which could limit their bioaccumulation potential. europa.eu

Long-Term Environmental Fate Modeling of this compound

Long-term environmental fate models, such as multimedia fugacity models, are used to predict the ultimate environmental compartment where a chemical is likely to accumulate over time. utoronto.ca These models use a chemical's physicochemical properties and degradation rates to simulate its distribution in a model environment consisting of compartments like air, water, soil, and sediment.

For this compound, specific long-term environmental fate modeling studies are not widely published. However, based on its predicted properties, a general assessment can be made. Its high Koc and low water solubility suggest that if released to water, it would predominantly partition to sediment. If released to soil, it would likely remain in the soil compartment with limited leaching to groundwater. ladwp.com Its low vapor pressure means that the atmospheric compartment would not be a major sink.

However, the rate of biodegradation can be influenced by environmental conditions such as temperature, pH, and the presence of adapted microbial populations. In environments where biodegradation is slow (e.g., anaerobic sediments), the persistence of this compound could be longer.

Table 2: Summary of Predicted Long-Term Environmental Fate of this compound Note: This summary is based on inferences from predicted properties and general knowledge of similar compounds.

Environmental CompartmentPredicted BehaviorRationale
Soil Primary sink if released to land; low mobility.High Koc, low water solubility.
Water Low concentration in the water column; partitioning to sediment.Low water solubility, high Koc.
Sediment Primary sink if released to water.High Koc.
Air Low concentration; insignificant long-range transport.Low vapor pressure.
Biota Potential for bioaccumulation based on high log Kow, but may be limited by metabolism.High hydrophobicity, but potential for biodegradation.

Further research, including experimental studies on its degradation rates and the application of specific long-term fate models, would be necessary to provide a more definitive assessment of the long-term environmental fate of this compound.

Theoretical Chemistry and Computational Modeling of Dicyclohexyl Adipate

Quantum Chemical Calculations for Dicyclohexyl Adipate (B1204190) Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and structural properties of dicyclohexyl adipate. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and energetic landscape.

A key aspect of understanding a molecule's reactivity and electronic behavior is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and electronic excitation properties. researchgate.netschrodinger.com A larger HOMO-LUMO gap suggests higher stability. researchgate.net For organic molecules, these gaps can be computationally determined to predict their reactivity. youtube.com

Mulliken population analysis is another valuable tool in quantum chemistry that calculates the partial atomic charges on each atom in the molecule. researchgate.netbhu.ac.in This information reveals the distribution of electron density and helps identify electrophilic and nucleophilic sites within the this compound molecule. Such analysis would likely show negative charges on the oxygen atoms of the ester groups and varying positive charges on the carbon and hydrogen atoms. bhu.ac.inresearchgate.net

Furthermore, quantum chemical calculations can predict the vibrational frequencies of this compound, which correspond to the infrared (IR) and Raman spectra of the molecule. By calculating the harmonic frequencies, it is possible to assign the various vibrational modes (stretching, bending, etc.) to the experimentally observed spectral peaks.

Table 1: Illustrative Data from Quantum Chemical Calculations for a Generic Adipate Ester

This table provides a representative example of the type of data that can be obtained from DFT calculations for an adipate ester, analogous to this compound. The values are for illustrative purposes and are not specific to this compound.

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-7.5 eVB3LYP/6-311++G(d,p)
LUMO Energy-0.5 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap7.0 eVB3LYP/6-311++G(d,p)
Dipole Moment2.5 DB3LYP/6-311++G(d,p)

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties and activities of chemical compounds based on their molecular structure. nih.govyoutube.com These models are particularly useful for screening large numbers of compounds and for designing new molecules with desired characteristics.

For this compound and its analogs, SPR and QSAR models can be developed to predict a range of important properties. For instance, the plasticizing efficiency of different adipate esters can be correlated with various molecular descriptors. These descriptors can be simple, such as molecular weight and the number of carbon atoms in the alkyl chain, or more complex, derived from quantum chemical calculations. Studies have shown that for adipate plasticizers, properties like the glass transition temperature of the plasticized polymer and the plasticizer's migration tendency are influenced by the structure of the alcohol substituent. mdpi.comnih.gov Generally, increasing the size of the alkyl groups in adipates can lead to lower migration but may also affect compatibility with the polymer. scispace.com

QSAR models can be built using statistical methods like multiple linear regression or more advanced machine learning algorithms. nih.govresearchgate.net These models take a set of known compounds with their measured properties (the training set) and establish a mathematical relationship between the molecular descriptors and the property of interest. This relationship can then be used to predict the properties of new, untested compounds. For example, a QSAR model could be developed to predict the biodegradability of various adipate esters, which is an important environmental consideration. mdpi.com

The development of robust QSAR models for adipate plasticizers would enable the in silico design of novel, high-performance, and environmentally friendly alternatives. By systematically modifying the structure of the adipic acid esters and predicting their properties, researchers can focus their synthetic efforts on the most promising candidates.

Table 3: Example of a Simplified QSAR Model for Predicting a Property of Adipate Esters

This table illustrates a hypothetical linear QSAR equation. The coefficients are for illustrative purposes only.

Hypothetical QSAR Equation for Plasticizer Migration
EquationLog(Migration Rate) = c0 + c1(Molecular Weight) + c2(LogP) + c3(Polar Surface Area)
DescriptorsMolecular Weight, LogP (hydrophobicity), Polar Surface Area

Reaction Mechanism Elucidation via Computational Approaches for this compound Reactions

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis and degradation of this compound. By modeling the reaction pathways, it is possible to identify transition states, calculate activation energies, and understand the factors that control the reaction rate and selectivity.

The primary synthesis route for this compound is the esterification of adipic acid with cyclohexanol (B46403). orgsyn.org Computational methods, such as DFT, can be used to model this reaction. The calculations can help to elucidate the role of the catalyst, which is typically an acid, in facilitating the reaction. rsc.org By mapping the potential energy surface of the reaction, researchers can identify the key intermediates and transition states involved in the formation of the ester bond. Theoretical studies on the esterification of similar dicarboxylic acids have provided valuable insights into these mechanisms. nih.gov

Another important reaction is the hydrolysis of this compound, which is the reverse of the esterification reaction. Understanding the mechanism of hydrolysis is important for assessing the environmental fate and stability of the plasticizer. Computational studies can model the alkaline or acidic hydrolysis of the ester. For instance, a study on the alkaline hydrolysis of this compound under phase-transfer catalysis conditions has been reported, proposing a kinetic model for the reaction. researchgate.net Theoretical investigations can complement such experimental work by providing a detailed atomic-level picture of the reaction mechanism. nih.gov

Furthermore, computational approaches can be used to explore alternative synthesis routes for this compound. For example, the oxidation of cyclohexane (B81311) or its derivatives to adipic acid is a key industrial process, and computational studies have been employed to understand the mechanisms of these complex oxidation reactions. nih.govcardiff.ac.uk While not directly the synthesis of the ester, understanding the formation of the adipic acid precursor is crucial.

Table 4: Illustrative Activation Energies for Steps in Adipate Ester Reactions from Computational Studies

This table provides representative activation energies that could be obtained from computational studies of reactions involving adipate esters. The values are hypothetical and for illustrative purposes.

Reaction StepCalculated Activation Energy (kcal/mol)Computational Method
Protonation of Carbonyl Oxygen (Esterification)10-15DFT (B3LYP/6-311+G(d,p))
Nucleophilic Attack of Alcohol (Esterification)20-25DFT (B3LYP/6-311+G(d,p))
Hydroxide (B78521) Attack on Carbonyl Carbon (Hydrolysis)15-20DFT (B3LYP/6-311+G(d,p))

Emerging Research Frontiers and Future Perspectives on Dicyclohexyl Adipate

Development of Sustainable Synthetic Pathways for Dicyclohexyl Adipate (B1204190) Production

The traditional synthesis of dicyclohexyl adipate involves the esterification of adipic acid with cyclohexanol (B46403). researchgate.net While effective, the sustainability of this process is largely dependent on the production of its precursors. Recognizing this, significant research efforts are now directed towards developing greener synthetic routes, focusing primarily on the eco-friendly production of adipic acid.

One of the most promising strategies is the move away from petrochemical feedstocks towards bio-based alternatives. Researchers are exploring the synthesis of adipic acid from renewable resources such as lignocellulosic biomass and even waste materials through fermentation processes. guidechem.com A notable bio-based approach involves the use of engineered E. coli in a reverse adipate degradation pathway (RADP), which has demonstrated high yields. guidechem.com Another green method involves the direct oxidation of cyclohexanone (B45756) or cyclohexanol using aqueous hydrogen peroxide with a tungstic acid catalyst, a process that operates without organic solvents or halides.

In the esterification step itself, innovations are being made to enhance efficiency and reduce waste. The use of immobilized enzymes, such as lipase (B570770) from Candida antarctica, as biocatalysts is a key area of development. guidechem.comnih.gov This enzymatic catalysis can be conducted in a solvent-free system under vacuum, which can lead to a conversion to dialkyl adipates of nearly 100 mol%. guidechem.com Additionally, the use of acidic ionic liquids as recyclable catalysts presents another avenue for making the esterification process more sustainable and economically efficient.

Synthesis ApproachPrecursor/CatalystKey Advantages
Bio-based Adipic Acid Lignocellulosic Biomass, Waste MaterialsReduces reliance on fossil fuels, utilizes renewable feedstocks. guidechem.comrsc.org
Green Oxidation Cyclohexanone, Hydrogen Peroxide, Tungstic AcidOrganic solvent-free and halide-free process.
Enzymatic Esterification Immobilized Candida antarctica lipaseHigh conversion rates (approaching 100%), solvent-free conditions. guidechem.comnih.gov
Ionic Liquid Catalysis Acidic Ionic LiquidsHigh catalytic activity, catalyst stability, and potential for recycling.

Innovations in Multifunctional Material Applications of this compound

While this compound is well-established as a plasticizer for polymers like polyvinyl chloride (PVC), ongoing research is uncovering its potential in other high-value applications. smolecule.com Its inherent properties, such as excellent thermal stability and low volatility, make it superior to many common phthalate (B1215562) plasticizers for high-temperature applications. smolecule.com

Emerging research is now investigating the tribological properties (friction, wear, and lubrication) of this compound, suggesting its potential as a component in advanced lubricants and other industrial fluids. smolecule.com The broader family of adipate esters is already seeing use in these areas. For example, di(2-ethylhexyl) adipate is used as a lubricant in metalworking fluids, and other adipate diesters serve as synthetic base oils in formulations for compressors and grease that require exceptional low-temperature performance. google.comzslubes.com These related applications suggest a promising frontier for this compound in developing high-performance lubricants where thermal stability is critical.

Furthermore, related adipates like diethylhexyl adipate are utilized in the cosmetics industry as skin conditioning agents and emollients, valued for their ability to give skin a soft and smooth appearance. cosmeticsinfo.org They also act as solvents and plasticizers in various cosmetic formulations. cosmeticsinfo.org While research into this compound for cosmetic applications is not as developed, the functional precedent set by other adipates indicates a potential area for future exploration.

Advanced Environmental Monitoring and Remediation Strategies for this compound Contamination

With the increasing use of any chemical, the development of robust environmental monitoring and remediation techniques is paramount. For this compound, research in this area is beginning to build a foundation for effective environmental stewardship.

In the realm of monitoring, analytical methods are being established to detect its presence in various media. A specific reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the analysis of this compound. sielc.com This method is scalable and can be adapted for mass spectrometry (MS) for more sensitive applications, providing a reliable tool for detecting and quantifying potential environmental contamination. sielc.com

Research into remediation strategies for this compound specifically is still in its early stages. However, studies on structurally similar and more widely used plasticizers, such as di(2-ethylhexyl) phthalate (DEHP) and other adipates, offer insights into potential future strategies. These advanced strategies include:

Bioremediation : This involves using microorganisms to break down the contaminant. Strains like Rhodococcus ruber have been shown to effectively degrade DEHP in both water and soil, even in saline environments. mdpi.comresearchgate.net The mechanism typically involves the hydrolysis of the ester bonds. uni.lu

Advanced Oxidation Processes (AOPs) : Photocatalytic degradation using semiconductors like titanium dioxide (TiO2) is a promising AOP. researchgate.net Under UV irradiation, TiO2 generates highly reactive hydroxyl radicals that can break down complex organic molecules like DEHP into simpler, less harmful substances, eventually leading to complete mineralization into carbon dioxide. researchgate.net

While these remediation techniques have not been extensively tested on this compound, they represent the current frontier of research for plasticizer contamination and are logical starting points for developing specific strategies for this compound.

StrategyTechniqueTarget Compound (in studies)Mechanism/Principle
Monitoring Reverse-Phase HPLCThis compound Chromatographic separation for detection and quantification. sielc.com
Remediation BioremediationDi(2-ethylhexyl) phthalate (DEHP)Microbial degradation via hydrolysis of ester bonds by strains like Rhodococcus ruber. mdpi.comresearchgate.net
Remediation Photocatalysis (AOP)Di(2-ethylhexyl) phthalate (DEHP)Degradation by hydroxyl radicals generated by a UV-irradiated TiO2 catalyst. researchgate.net

Comprehensive Lifecycle Assessment Studies for this compound-Containing Products

Lifecycle assessment (LCA) is a critical tool for evaluating the full environmental impact of a product, from raw material extraction ("cradle") to its final disposal ("grave"). core.ac.ukcdc.govnih.gov For plasticizers, LCAs are essential for comparing the environmental performance of established chemicals with emerging alternatives and for identifying hotspots in their production and use cycles where improvements can be made. core.ac.ukpitt.edu

Currently, there are no comprehensive, publicly available cradle-to-grave LCA studies focused specifically on this compound. The existing body of research tends to focus on high-volume plasticizers like di(2-ethylhexyl) phthalate (DEHP) and its alternatives. core.ac.ukpitt.edu These studies provide a methodological framework that can be applied to this compound in the future.

A crucial component of any LCA for this compound is the impact of its precursors. Encouragingly, an LCA has been conducted on the production of bio-based adipic acid derived from lignin, a side-stream from bioethanol production. rsc.org The results of this assessment are promising, predicting a significant reduction in greenhouse gas emissions compared to the conventional petrochemical route for adipic acid. rsc.org This is largely due to the use of a biorefinery side-stream as a feedstock and the avoidance of nitrous oxide emissions, which are a byproduct of traditional synthesis. rsc.org

Q & A

Basic: What are the optimal synthetic routes for dicyclohexyl adipate with high purity?

Methodological Answer:
this compound is synthesized via esterification of adipic acid with cyclohexanol. Key steps include:

  • Catalysis: Use sulfuric acid or p-toluenesulfonic acid (0.5–1.5% w/w) under reflux conditions.
  • Reaction Monitoring: Track ester formation via acid value titration or FTIR to confirm ester bond formation (C=O stretch at ~1740 cm⁻¹) .
  • Purification: Distill under reduced pressure (e.g., 0.1–1 mmHg) to isolate the ester. Verify purity (>99%) via GC with flame ionization detection (FID) or HPLC using a C18 column and acetonitrile/water mobile phase .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • FTIR: Identify ester functional groups (C-O stretch at 1250–1050 cm⁻¹ and C=O at ~1740 cm⁻¹) .
  • NMR: ¹H NMR shows cyclohexyl protons (δ 1.0–2.0 ppm) and methylene groups adjacent to ester oxygen (δ 4.0–4.2 ppm). ¹³C NMR confirms carbonyl carbons at ~170 ppm .
  • GC-MS: Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Electron ionization (70 eV) produces fragments at m/z 129 (cyclohexyl ion) and 111 (adipate backbone) .

Advanced: How should researchers design in vivo toxicology studies for this compound, given limited data?

Methodological Answer:

  • Species Selection: Prioritize rodents (mice/rats) based on precedent from di(2-ethylhexyl) adipate (DEHA) studies, where mice showed liver tumors but rats did not .
  • Dosing Regimen: Administer via oral gavage at 0, 100, 500, and 1000 mg/kg/day for 24 months. Include recovery groups to assess reversibility.
  • Endpoints: Monitor liver histopathology (hepatocellular adenomas/carcinomas), serum ALT/AST levels, and peroxisome proliferation markers (e.g., ACOX1 activity) .
  • Data Interpretation: Cross-reference hydrolysis metabolites (e.g., adipic acid, cyclohexanol) using LC-MS/MS to differentiate parent compound effects from metabolites .

Advanced: How can contradictory carcinogenicity data (e.g., species-specific outcomes) be analyzed for adipate esters?

Methodological Answer:

  • Species Sensitivity: Mice exhibit higher peroxisome proliferator-activated receptor (PPARα) activity, driving hepatocarcinogenesis. Rats lack this pathway activation, explaining divergent results .
  • Metabolic Profiling: Compare hepatic CYP450 activity (e.g., CYP4A) and urinary metabolites (e.g., dicarboxylic acids) between species via targeted metabolomics .
  • In Silico Modeling: Use QSAR tools to predict metabolite reactivity and PPARα binding affinity. Validate with in vitro assays (e.g., PPARα reporter gene assays in HepG2 cells) .

Advanced: What methodologies are recommended for assessing environmental persistence of this compound?

Methodological Answer:

  • Hydrolysis Studies: Incubate in pH 4, 7, and 9 buffers at 25°C. Quantify degradation products (adipic acid, cyclohexanol) via LC-UV or GC-MS. Calculate half-lives using first-order kinetics .
  • Biodegradation: Use OECD 301B (CO₂ evolution test) with activated sludge. Monitor mineralization rates and intermediate metabolites .
  • Bioaccumulation: Determine octanol-water partition coefficient (log Kow) via shake-flask method. A log Kow >3 suggests potential bioaccumulation; validate with fish uptake studies (OECD 305) .

Basic: How can researchers mitigate interference from hydrolysis products in adipate ester analysis?

Methodological Answer:

  • Sample Stabilization: Acidify to pH 2–3 during collection to inhibit enzymatic hydrolysis. Store at –20°C .
  • Chromatographic Separation: Use reverse-phase HPLC with a gradient elution (water:acetonitrile 70:30 to 20:80) to resolve adipic acid, cyclohexanol, and this compound .
  • Derivatization: For GC analysis, silylate hydroxyl groups (e.g., BSTFA) to improve volatility of hydrolysis products .

Advanced: What experimental strategies address data gaps in this compound’s reproductive toxicity?

Methodological Answer:

  • Multigenerational Study: Expose rats (F0 generation) to 0–1000 mg/kg/day. Assess F1–F3 offspring for litter size, survival, and developmental anomalies (OECD 443).
  • Endocrine Disruption Screening: Use ER/AR CALUX assays to test estrogen/androgen receptor activity. Validate with in vivo uterotrophic or Hershberger assays .
  • Omics Approaches: Apply transcriptomics (RNA-seq) to fetal tissues to identify dysregulated pathways (e.g., steroidogenesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.